Monopentyl Phthalate

Description

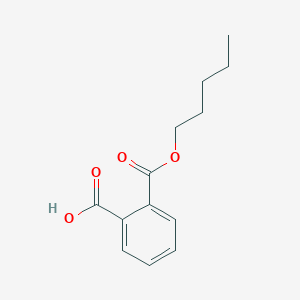

Structure

3D Structure

Properties

IUPAC Name |

2-pentoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGPRAKRYDSZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179281 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-56-8 | |

| Record name | Mono-n-pentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Monopentyl Phthalate from Phthalic Anhydride and 1-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monopentyl phthalate, a significant metabolite of dialkyl phthalates and a molecule of interest in toxicology and drug development studies. The primary route of synthesis involves the direct, uncatalyzed esterification of phthalic anhydride with 1-pentanol. This document outlines the underlying chemical principles, a detailed experimental protocol for its synthesis, and methods for purification and characterization. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound (MPP) is a phthalic acid monoester that plays a crucial role as a xenobiotic metabolite.[1] It is formed in vivo through the metabolic breakdown of di-n-pentyl phthalate (DPP), a compound used as a plasticizer.[2] The study of this compound is critical for understanding the biological activity and toxicological profiles of its parent compounds. This guide focuses on the chemical synthesis of this compound, providing a foundational methodology for researchers requiring this compound for analytical standards, in vitro assays, or further chemical derivatization.

The synthesis is achieved through the alcoholysis of phthalic anhydride with 1-pentanol. This reaction proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, typically catalyzed, second esterification to the diester.[3][4] This guide will focus on the synthesis and isolation of the monoester, this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phthalic anhydride and 1-pentanol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the 1-pentanol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride molecule. This leads to the opening of the anhydride ring and the formation of the monoester, which contains both an ester and a carboxylic acid functional group.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment

| Materials | Equipment |

| Phthalic anhydride (≥99%) | Round-bottom flask (250 mL) |

| 1-Pentanol (≥99%) | Reflux condenser |

| Toluene (anhydrous) | Heating mantle with magnetic stirrer |

| 5% Sodium bicarbonate (NaHCO₃) solution | Magnetic stir bar |

| Saturated sodium chloride (brine) solution | Separatory funnel (500 mL) |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Hydrochloric acid (HCl), concentrated | Beakers and Erlenmeyer flasks |

| pH paper or pH meter |

Synthesis of this compound

The following procedure is adapted from established methods for the synthesis of phthalate monoesters.[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 equivalent) and 1-pentanol (1.0 to 1.2 equivalents). Toluene can be used as a solvent to aid in heat transfer and to facilitate the azeotropic removal of any residual water, though the reaction can also be performed neat.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. For the formation of the monoester, a temperature of approximately 100-120°C is typically sufficient.[2] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the phthalic anhydride starting material. The initial monoesterification is generally rapid and can be complete within 1-2 hours.[2]

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize any unreacted phthalic anhydride (which will form phthalic acid) and the carboxylic acid of the this compound, transferring the desired product to the aqueous layer as its sodium salt.

-

Water.

-

Saturated sodium chloride solution (brine) to aid in phase separation of any organic impurities.

-

-

Separate the aqueous layer containing the sodium this compound.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum to yield this compound.

-

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid |

| 1-Pentanol | C₅H₁₂O | 88.15 | Colorless liquid |

| This compound | C₁₃H₁₆O₄ | 236.26[1] | White to off-white solid[2] |

Reaction Parameters and Expected Yield

| Parameter | Value | Reference |

| Molar Ratio (Phthalic Anhydride:1-Pentanol) | 1:1 to 1:1.2 | [2] |

| Reaction Temperature | 100-120 °C | [2] |

| Reaction Time | 1-2 hours | [2] |

| Expected Yield | 50-80% | [3] |

Note: The yield is highly dependent on the specific reaction conditions and purification efficiency. The provided range is an estimate based on similar reactions.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring, the methylene protons adjacent to the ester oxygen, the other methylene protons of the pentyl chain, and the terminal methyl group. A broad singlet corresponding to the carboxylic acid proton will also be present. For a similar compound, mono-n-butyl phthalate, the aromatic protons appear around δ 7.9 ppm, the -O-CH₂- protons at δ 4.3 ppm, the alkyl chain protons between δ 0.95-1.6 ppm, and the terminal -CH₃ protons at δ 0.95 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the pentyl chain.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be observed around 3000 cm⁻¹. Strong C=O stretching vibrations for the ester and carboxylic acid groups will appear in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[3][5]

Safety Precautions

-

Phthalic anhydride is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

1-Pentanol is flammable and an irritant. Keep away from ignition sources and handle with appropriate PPE.

-

Toluene is a flammable and toxic solvent. Use only in a well-ventilated fume hood and with appropriate PPE.

-

Concentrated hydrochloric acid is corrosive. Handle with extreme care and appropriate PPE.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound from phthalic anhydride and 1-pentanol. The uncatalyzed, direct esterification offers a straightforward route to this important metabolite. The provided experimental protocol and characterization data will be a valuable resource for researchers in the fields of toxicology, drug metabolism, and analytical chemistry, enabling the reliable in-house production of this compound for their specific research needs. Careful adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Spectroscopic Characterization of Monopentyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Monopentyl Phthalate, a monoester of phthalic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

This compound

-

IUPAC Name: 2-(Pentyloxycarbonyl)benzoic acid

-

Molecular Formula: C₁₃H₁₆O₄

-

Molecular Weight: 236.26 g/mol

-

CAS Number: 24539-56-8

Spectroscopic Data

The following sections present the spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this compound, the NMR and IR data are predicted based on the known spectral characteristics of closely related analogs, such as Monobutyl Phthalate and general phthalate compounds. The mass spectrometry data is based on publicly available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Multiplet | 1H | Aromatic C-H |

| ~7.5-7.7 | Multiplet | 3H | Aromatic C-H |

| ~4.3 | Triplet | 2H | -O-CH₂- |

| ~1.7 | Quintet | 2H | -O-CH₂-CH₂- |

| ~1.4 | Multiplet | 4H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | -COOH |

| ~167 | -C=O (ester) |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C |

| ~128 | Aromatic C |

| ~66 | -O-CH₂- |

| ~28 | -O-CH₂-CH₂- |

| ~28 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960, 2870 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carboxylic acid) |

| ~1600, 1580 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for the electron ionization (EI) of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 236 | Low | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - C₅H₉O]⁺ |

| 150 | High | [C₈H₆O₃]⁺ |

| 149 | Base Peak | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) |

| 121 | Moderate | [C₇H₅O₂]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a pure solid sample of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution.

-

Using a pipette with a cotton plug filter, transfer the solution into an NMR tube to a height of about 4-5 cm.

-

-

Instrument Setup (Example for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.

-

Mass Spectrometry

Objective: To obtain an Electron Ionization Mass Spectrum (EI-MS) of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument equipped with an electron ionization source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.

-

-

Instrument Setup (Typical GC-MS parameters):

-

GC:

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of ~250-280 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The mass spectrometer will generate mass spectra for the compounds as they elute.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Monopentyl phthalate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Monopentyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. This compound is a metabolite of di-n-pentyl phthalate, a compound used as a plasticizer. Understanding its solubility is crucial for toxicology studies, analytical method development, and risk assessment. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide synthesizes established principles of phthalate solubility, qualitative information, and data from analogous compounds to provide a thorough understanding for scientific applications.

Core Principles of Phthalate Solubility

The solubility of phthalate esters, including this compound, is primarily governed by the "like dissolves like" principle. These molecules consist of a polar aromatic dicarboxylic acid core and a less polar alkyl chain. The interplay between these two structural features dictates their solubility in various solvents. Phthalate esters are generally characterized by low solubility in water and high solubility in many organic solvents[1][2][3]. The solubility in organic solvents tends to be high due to the non-polar nature of the pentyl group in this compound[4].

Several factors influence the solubility of this compound in organic solvents:

-

Solvent Polarity: Solvents with polarities similar to this compound will be most effective at dissolving it. Due to the presence of both a polar carboxylic acid group and a nonpolar pentyl chain, a range of organic solvents can be expected to be effective.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Alkyl Chain Length: For phthalate diesters, as the alkyl chain length increases, their aqueous solubility decreases[5]. While this trend is for diesters, a similar principle can be applied to monoesters when comparing them to phthalates with different alkyl chain lengths.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative and Analogous Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Source | Notes |

| Mono-n-pentyl phthalate-d4 | Methanol | 1000 µg/mL | [6] | Data for a deuterated analog, indicating good solubility. |

| Isopentyl Pentyl Phthalate | Chloroform | Soluble | [7] | Qualitative data for a structurally similar compound. |

| Isopentyl Pentyl Phthalate | Methanol | Slightly Soluble | [7] | Qualitative data for a structurally similar compound. |

| Dipentyl Phthalate | Hexane | ~ 1 - 5 g/100 mL at room temperature | [4] | Diester analog, provides an estimate for non-polar solvent solubility. |

| Dipentyl Phthalate | Acetone | ~ 30 - 40 g/100 mL at room temperature | [4] | Diester analog, provides an estimate for a more polar organic solvent. |

| Phthalate Esters (general) | Ethanol | High solubility | [3][8][9] | General principle for phthalates. |

| Phthalate Esters (general) | Most Organic Solvents | Good solubility | [2] | General principle for phthalates. |

| rac-Mono(ethylhexyl) Phthalate | Ethanol, DMSO | ~15 mg/mL | [10] | Data for a different monoalkyl phthalate, providing a quantitative reference point. |

| rac-Mono(ethylhexyl) Phthalate | DMF | ~10 mg/mL | [10] | Data for a different monoalkyl phthalate, providing a quantitative reference point. |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method depends on the required accuracy, throughput, and available equipment.

Gravimetric Method

This is a classic and straightforward method for determining solubility[11][12][13].

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial with a screw cap).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the sample and carefully collect the supernatant, or filter the solution using a syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the analyte's decomposition point may be used.

-

Once the solvent is completely removed, weigh the evaporating dish with the dried residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the dish.

-

-

Calculation:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of solution taken (L))

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region[14][15][16].

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

-

Dilute an aliquot of the clear saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex matrices or for compounds that may degrade with heat[17][18][19][20].

Methodology:

-

HPLC Method Development:

-

Develop a reversed-phase HPLC method with UV detection capable of separating and quantifying this compound. A C18 column is often suitable. The mobile phase would typically consist of a mixture of acetonitrile and/or methanol and water.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent.

-

Inject known volumes of the standard solutions into the HPLC system and record the peak areas.

-

Generate a calibration curve by plotting peak area against concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

-

Dilute an aliquot of the clear saturated solution with the mobile phase to a concentration within the calibration range.

-

Inject a known volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the factors influencing the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. esslabshop.com [esslabshop.com]

- 7. Isopentyl Pentyl Phthalate CAS#: 776297-69-9 [m.chemicalbook.com]

- 8. idaea.csic.es [idaea.csic.es]

- 9. rjpbcs.com [rjpbcs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. scirp.org [scirp.org]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. opus.govst.edu [opus.govst.edu]

In-Depth Technical Guide on the Thermal Degradation Profile of Monopentyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of monopentyl phthalate. This compound, a monoester of phthalic acid, is a metabolite of the widely used plasticizer, di-n-pentyl phthalate (DPP). Understanding its thermal stability and degradation pathways is crucial for assessing its behavior in various thermal processes and its potential environmental and health implications. This document summarizes key thermal degradation data, outlines detailed experimental protocols for its analysis, and provides visual representations of the degradation pathways and experimental workflows. Due to the limited availability of data specific to this compound, this guide incorporates data from analogous short-chain alkyl phthalates to provide a comprehensive profile, with all such instances clearly noted.

Introduction

This compound (MPP) is a significant metabolite of di-n-pentyl phthalate (DPP), a plasticizer used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). As these plasticizers are not chemically bound to the polymer matrix, they can leach into the environment and subsequently metabolize in organisms to their corresponding monoesters. The thermal processing of materials containing these phthalates or their metabolites can lead to their degradation, forming various volatile and semi-volatile organic compounds. This guide focuses on the thermal decomposition of this compound, a critical aspect for risk assessment in high-temperature applications and for understanding its fate in the environment.

Thermal Degradation Profile

The thermal degradation of this compound, much like other short-chain alkyl phthalates, proceeds primarily through the cleavage of the ester bond. This process typically occurs at elevated temperatures, leading to the formation of more volatile compounds.

Decomposition Temperatures

Table 1: Predicted Thermal Decomposition Data for this compound (Based on Analogous Compounds)

| Parameter | Temperature (°C) | Weight Loss (%) | Notes |

| Onset of Decomposition (Tonset) | 150 - 250 | ~5 | Highly dependent on the matrix (e.g., presence of PVC) and atmosphere (inert vs. oxidative). |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 | ~50-70 | Temperature at the maximum rate of weight loss. |

| Final Decomposition Temperature | > 400 | > 95 | Temperature at which the majority of the compound has degraded. |

Note: The data in this table is extrapolated from studies on similar short-chain alkyl phthalates and should be considered as an estimation pending specific experimental verification for this compound.

Degradation Products

The primary thermal degradation products of this compound are expected to be consistent with those observed for other monoalkyl phthalates. The main decomposition pathway involves the cleavage of the pentyl ester group.

Table 2: Expected Thermal Degradation Products of this compound

| Product | Chemical Formula | Formation Pathway |

| Phthalic Anhydride | C₈H₄O₃ | Intramolecular cyclization following the cleavage of the pentyl group. |

| 1-Pentene | C₅H₁₀ | Elimination reaction from the pentyl ester group. |

| 1-Pentanol | C₅H₁₂O | Hydrolysis of the ester bond (if water is present) or other secondary reactions. |

| Benzoic Acid | C₇H₆O₂ | Further degradation of phthalic anhydride at higher temperatures. |

Studies on dibutyl phthalate have shown that at temperatures below 650°C, the main pyrolysis products are 2-butene and 1-butanol[2]. At higher temperatures (around 700°C), phthalic anhydride and butyl benzoate pyrolyze into smaller mass radicals, and polycyclic aromatic hydrocarbons can be formed[2].

Experimental Protocols

To determine the thermal degradation profile of this compound, a combination of analytical techniques is employed. The following protocols are based on established methods for the analysis of similar compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to simulate different environmental conditions. A constant flow rate of 20-50 mL/min is recommended.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a range of interest, for example, from 300°C to 700°C, to investigate the degradation products at different temperatures.

-

The pyrolysis is typically performed under an inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the degradation products.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min to elute the separated compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Proposed Thermal Degradation Pathway of this compound

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Degradation Analysis

Caption: General experimental workflow for analyzing thermal degradation.

Conclusion

This technical guide provides a foundational understanding of the thermal degradation profile of this compound. While direct experimental data for this specific compound is limited, by drawing parallels with structurally similar short-chain alkyl phthalates, a probable degradation pathway and product profile have been established. The primary degradation products are expected to be phthalic anhydride and 1-pentene, formed through the thermal cleavage of the ester bond. The provided experimental protocols for TGA and Py-GC-MS offer a robust framework for researchers to obtain precise quantitative data for this compound. Further research is essential to definitively characterize its thermal behavior and to refine the understanding of its environmental and toxicological impact.

References

Monopentyl Phthalate Hydrolysis: A Technical Guide to Rates and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of monopentyl phthalate (MnP), a monoester metabolite of dipentyl phthalate. The document details the byproducts of this degradation pathway and outlines established experimental protocols for determining its hydrolysis rate. Due to a lack of publicly available, specific quantitative hydrolysis rate data for this compound, this guide presents data for the closely related and well-studied monobutyl phthalate (MnBP) as a surrogate to illustrate the expected kinetic behavior. The provided protocols, based on international guidelines, are directly applicable for determining the specific hydrolysis rates of this compound.

Introduction to this compound Hydrolysis

Phthalate esters are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. These compounds are not covalently bound to the polymer matrix and can leach into the environment, leading to widespread exposure.[1] The primary degradation pathway for phthalate esters in abiotic environments is hydrolysis, which can be influenced by factors such as pH and temperature.[2]

This compound is a primary metabolite of dipentyl phthalate. Its hydrolysis involves the cleavage of the ester bond, yielding phthalic acid and 1-pentanol. This process is a critical step in the environmental fate and toxicological assessment of this compound. Understanding the rate at which this hydrolysis occurs and the byproducts formed is essential for predicting its persistence and potential impact on biological systems.

Hydrolysis Byproducts

The hydrolysis of this compound is a straightforward reaction that results in the formation of two distinct byproducts:

-

Phthalic Acid: An aromatic dicarboxylic acid.

-

1-Pentanol: A five-carbon alcohol.

This reaction represents the complete breakdown of the monoester into its constituent acid and alcohol components.

Quantitative Data on Hydrolysis Rates

Table 1: Illustrative Hydrolysis Rate Data for Monobutyl Phthalate (MnBP) as a Surrogate

| Parameter | Value | Conditions | Reference |

| Biological Half-Life | ~1.9 ± 0.5 hours | In vivo (human subjects after oral dose) | [3] |

| Note on Abiotic Hydrolysis | Phthalate monoesters are known to undergo abiotic hydrolysis, with rates being significantly dependent on pH and temperature. Generally, hydrolysis is slow at neutral pH and accelerated under acidic or, more significantly, alkaline conditions. | General observation for phthalate esters | [2] |

Disclaimer: This table is for illustrative purposes using a surrogate compound due to the absence of specific data for this compound. Experimental determination of the hydrolysis rate of this compound is necessary for accurate assessment.

Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of this compound can be conducted following internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" and the U.S. EPA Office of Chemical Safety and Pollution Prevention (OCSPP) guideline 835.2120: "Hydrolysis as a Function of pH and Temperature."

Principle of the Test

The test substance is incubated in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

Materials and Reagents

-

Test Substance: this compound (analytical grade)

-

Reference Standards: Phthalic acid and 1-pentanol (analytical grade)

-

Buffer Solutions: Sterile aqueous buffers for pH 4, 7, and 9.

-

Organic Solvents: For extraction and analytical chromatography (e.g., acetonitrile, methanol, hexane - all HPLC or GC grade).

-

Reagent Grade Water: High-purity water for preparing solutions.

-

Sterile Glassware: To prevent microbial degradation.

Experimental Procedure

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Add a small volume of the stock solution to the buffer solutions to achieve a final concentration that is less than half the saturation concentration of this compound in water. The final concentration of the organic solvent should be minimal.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolysis.

-

At predetermined time intervals, withdraw aliquots from each test solution for analysis.

-

-

Sample Analysis:

-

Quench the hydrolysis reaction in the aliquots if necessary (e.g., by neutralization or addition of a solvent).

-

Analyze the concentration of this compound and its hydrolysis products (phthalic acid and 1-pentanol) using a validated analytical method.

-

Analytical Methods

The quantification of this compound, phthalic acid, and 1-pentanol can be achieved using the following techniques:

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector is a common method for analyzing phthalates and their degradation products. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. Derivatization may be required for the analysis of the non-volatile phthalic acid.

Data Analysis

The hydrolysis of this compound is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. The half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = ln(2) / k

Visualizations

Hydrolysis Pathway of this compound

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Hydrolysis Rate Determination

Caption: Experimental workflow for determining hydrolysis rate.

References

- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Photochemical Fate of Monopentyl Phthalate: A Technical Guide to its Photodegradation Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Phthalate Photodegradation

Phthalic acid esters (PAEs) are a class of organic compounds widely used as plasticizers to enhance the flexibility of polymers. Their extensive use has led to their ubiquitous presence in the environment. The environmental fate of these compounds is of significant concern due to their potential endocrine-disrupting effects. Abiotic degradation processes, particularly photodegradation, play a crucial role in the transformation of PAEs in aqueous environments.[1][2] Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or through indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).

Studies on short-chain phthalates like DMP, DEP, and DBP have shown that the efficiency and pathways of photodegradation are influenced by factors such as the length of the alkyl chain, the presence of photocatalysts (e.g., TiO₂), and the irradiation wavelength.[3][4] Generally, the degradation rate in UV systems tends to increase with the length of the alkyl chain, suggesting that DBP (and by extension, MPE) would degrade faster than DMP and DEP.[4]

Proposed Photodegradation Pathways of Monopentyl Phthalate

Based on the established degradation mechanisms of DBP, the photodegradation of this compound is hypothesized to proceed through several key pathways, including direct photolysis and photocatalytic oxidation.

Direct Photolysis (UV Irradiation)

Under direct UV irradiation, the primary degradation mechanism for phthalates involves the cleavage of the ester bond and reactions on the aromatic ring. For MPE, the following pathways are proposed:

-

Hydroxylation of the Aromatic Ring: High-energy photons can lead to the formation of hydroxylated derivatives. The primary product expected is mono-o-hydroxypentyl phthalate.

-

Ester Cleavage and Subsequent Reactions: The C-O bond of the ester can be cleaved, leading to the formation of pentyl benzoate and phthalic acid. Phthalic acid can be further oxidized.

-

Side-Chain Oxidation: The pentyl chain can undergo oxidation, although this is generally a less favored pathway in direct photolysis compared to reactions involving the aromatic ring and ester groups.

The following diagram illustrates the proposed direct photolysis pathways for this compound.

Caption: Proposed direct photolysis pathways of this compound.

Photocatalytic Degradation (e.g., UV/TiO₂)

In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, the generation of highly reactive hydroxyl radicals (•OH) becomes the dominant degradation mechanism. These radicals can attack both the aromatic ring and the alkyl chain.

-

Hydroxyl Radical Attack on the Aromatic Ring: This leads to the formation of hydroxylated intermediates, which are more susceptible to further oxidation and ring-opening.

-

Hydrolysis and Decarboxylation: The ester linkage can be hydrolyzed, forming this compound and subsequently phthalic acid. Decarboxylation can also occur, leading to the formation of pentyl benzoate.

-

Ring-Opening: The aromatic ring can be cleaved by hydroxyl radicals, leading to the formation of aliphatic carboxylic acids and eventually mineralization to CO₂ and H₂O. Based on studies of DBP, a likely ring-opening product for MPE would be pentyl (2E,4E)-7-oxohepta-2,4-dienoate.[3]

The diagram below outlines the proposed photocatalytic degradation pathways for this compound.

Caption: Proposed photocatalytic degradation pathways of this compound.

Quantitative Data Summary (Based on Dibutyl Phthalate)

As no quantitative data for the photodegradation of this compound is available, the following table summarizes the degradation products identified for the closely related dibutyl phthalate (DBP) under different photodegradation systems. This provides an indication of the types of byproducts that could be expected from MPE degradation.

| Degradation System | Identified Byproducts of Dibutyl Phthalate (DBP) | Reference |

| UV Photolysis | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate | [3] |

| UV/TiO₂ | Butyl (2E,4E)-7-oxohepta-2,4-dienoate, Mono-butyl phthalate, Butyl benzoate, p-Benzoquinone, Phthalic acid | [3] |

| UV-Vis/Bi₂WO₆ | Butyl (2E,4E)-7-oxohepta-2,4-dienoate, Mono-butyl phthalate, Butyl benzoate, p-Benzoquinone | [3] |

Experimental Protocols for Studying this compound Photodegradation

The following sections detail proposed experimental methodologies for investigating the photodegradation of MPE, adapted from established protocols for other phthalates.[3][4]

Materials and Reagents

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Titanium dioxide (P25, for photocatalysis)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Photoreactor Setup

A photochemical reaction apparatus is required. A typical setup would consist of a quartz reaction vessel surrounded by a cooling water jacket to maintain a constant temperature (e.g., 20 ± 2°C). A high-pressure mercury lamp (e.g., 500 W, with a main wavelength of 365 nm) can be used as the UV source for both direct photolysis and photocatalysis experiments. For studies simulating solar irradiation, a xenon lamp would be appropriate.

The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for MPE photodegradation studies.

Experimental Procedure

-

Preparation of MPE Solution: Prepare a stock solution of MPE in a suitable solvent (e.g., methanol) and dilute with ultrapure water to the desired initial concentration (e.g., 5 mg/L).

-

Photolysis Experiment: Transfer the MPE solution to the photoreactor. Turn on the cooling water and the magnetic stirrer. After reaching thermal equilibrium, turn on the UV lamp to initiate the reaction. Collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Photocatalysis Experiment: Add the photocatalyst (e.g., TiO₂) to the MPE solution and stir in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium. Then, follow the same procedure as the photolysis experiment.

-

Sample Analysis:

-

MPE Quantification: Filter the collected samples and analyze the concentration of MPE using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). A C18 column is typically used with a mobile phase of acetonitrile and water.

-

Byproduct Identification: For the identification of degradation intermediates, perform a liquid-liquid extraction of the samples with a solvent like dichloromethane. After drying and concentrating the extract, analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Conclusion

While direct experimental data on the photodegradation of this compound is currently lacking, this technical guide provides a robust theoretical framework for its anticipated photochemical behavior. By extrapolating from the well-documented degradation of its structural analogs, it is proposed that MPE undergoes degradation through direct photolysis and photocatalytic oxidation, leading to hydroxylated intermediates, ester cleavage products, and eventual ring-opening and mineralization. The provided experimental protocols offer a clear roadmap for researchers to validate these proposed pathways and generate the much-needed empirical data for MPE. This will be crucial for a more accurate assessment of its environmental risk and for the development of effective remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 4. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

Monopentyl Phthalate: A Technical Guide to its Mechanisms as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

Monopentyl phthalate (MPE), the primary metabolite of di-n-pentyl phthalate (DPP), is an environmental contaminant with recognized endocrine-disrupting properties. While its parent compound, DPP, is a potent inhibitor of fetal testicular steroidogenesis, the direct mechanisms of MPE are multifaceted and distinct. This technical guide provides an in-depth review of the current scientific understanding of MPE's mechanisms of action. It synthesizes findings on its anti-estrogenic properties, its debated role in steroidogenesis inhibition, and its lack of interaction with peroxisome proliferator-activated receptors (PPARs). This document presents quantitative data in structured tables, details key experimental protocols for assessing its activity, and provides visualizations of critical pathways and workflows to support advanced research and development.

Core Mechanisms of Endocrine Disruption

This compound (MPE), also known as mono-n-pentyl phthalate (MPP), contributes to endocrine disruption through several distinct molecular pathways. Unlike other well-studied phthalate monoesters that are potent anti-androgens, the primary effects of MPE appear to be centered on anti-estrogenic activity. Its role in the potent anti-androgenic effects of its parent compound, di-n-pentyl phthalate (DPP), is complex and not fully elucidated.

Inhibition of Steroidogenesis: The DPP/MPE Paradox

The most pronounced anti-androgenic effects are attributed to MPE's parent compound, DPP. In utero exposure to DPP potently suppresses fetal testosterone production by downregulating the expression of key genes in the steroidogenesis pathway.[1][2] These include the Steroidogenic Acute Regulatory protein (StAR), which controls cholesterol import into mitochondria, and enzymes critical for testosterone synthesis such as Cytochrome P450 side-chain cleavage (CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[1]

Paradoxically, direct in vitro studies on MPE have shown no significant effect on Leydig cell structure or testosterone output at high concentrations (1,000 µM).[3] This discrepancy suggests that the potent effects of DPP may not be solely mediated by MPE, or that the in vitro models used did not fully recapitulate the conditions of fetal development. This "DPP/MPE Paradox" highlights a critical gap in the understanding of MPE's role in testicular toxicity.

Figure 1. Inhibition of the steroidogenesis pathway by Di-n-pentyl Phthalate (DPP).

Anti-Estrogenic Activity

A primary mechanism of action for MPE is its anti-estrogenic activity. Studies using the human breast cancer cell line MCF-7, which is responsive to estrogens, have demonstrated that MPE can suppress cell proliferation in the presence of 17β-estradiol.[4] This effect was observed at concentrations higher than 10⁻⁴ M, suggesting MPE can act as an antagonist to the estrogen receptor (ER), thereby inhibiting estrogen-dependent cellular processes.[4][5] No estrogenic (agonistic) activity has been reported for MPE.[4]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Many phthalate monoesters exert toxic effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and cellular differentiation.[6][7][8] However, MPE appears to be an exception. In vitro binding assays have shown that shorter-chain phthalate monoesters, including MPE, do not significantly interact with or activate human PPARα and PPARγ.[9] This indicates that MPE's endocrine-disrupting effects are likely independent of the PPAR signaling pathway, distinguishing it from longer-chain phthalates like mono-(2-ethylhexyl) phthalate (MEHP).

Figure 2. The DPP/MPE Paradox and known direct actions of this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the endocrine-disrupting activities of di-n-pentyl phthalate (DPP) and this compound (MPE). Data for mono-(2-ethylhexyl) phthalate (MEHP) is included for comparison as a well-characterized phthalate metabolite.

Table 1: Potency of Di-n-pentyl Phthalate (DPP) in Rats

| Endpoint | Value (ED₅₀) | Species/Model | Reference |

|---|---|---|---|

| Fetal Testicular Testosterone Production | 45 mg/kg/day | Sprague-Dawley Rat | [1] |

| Fetal Plasma Testosterone Levels | 19 mg/kg/day | Sprague-Dawley Rat | [1] |

| Fetal Testis Testosterone Levels | 53 mg/kg/day | Sprague-Dawley Rat |[1] |

Table 2: Effective Concentration of this compound (MPE)

| Endpoint | Effective Concentration | Species/Model | Reference |

|---|

| Anti-Estrogenic Activity | > 1 x 10⁻⁴ M | Human MCF-7 Cells |[4] |

Table 3: Comparative Potency of Mono-(2-ethylhexyl) Phthalate (MEHP)

| Endpoint | Value (IC₅₀) | Species/Model | Reference |

|---|---|---|---|

| Anti-Estrogenic Activity | 125 µM | Yeast Estrogen Screen | [10] |

| Anti-Androgenic Activity | 736 µM | Yeast Androgen Screen |[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of endocrine disruptors. The following sections describe standard protocols for evaluating the key mechanisms of MPE.

Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This assay is used to assess the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.

1. Cell Culture and Maintenance:

-

Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

For experiments, cells are switched to a phenol red-free medium with 5% charcoal-dextran stripped FBS (CD-FBS) for at least 48 hours to remove endogenous steroids.

2. Assay Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in the steroid-free medium and allow them to attach for 24 hours.

-

To assess anti-estrogenic activity , treat cells with a fixed concentration of 17β-estradiol (E₂) (e.g., 10⁻¹¹ M) co-incubated with a range of concentrations of MPE (e.g., 10⁻⁸ M to 10⁻³ M).

-

Include appropriate controls: vehicle (DMSO), E₂ alone, and a reference anti-estrogen (e.g., ICI 182,780).

-

Incubate the plate for 6 days (144 hours).

3. Cell Proliferation Measurement:

-

After incubation, remove the medium.

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of proliferation relative to the E₂-only control.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration of MPE that inhibits 50% of the E₂-induced proliferation).

Figure 3. Experimental workflow for the MCF-7 Anti-Estrogenicity Assay.

Protocol: In Vitro Leydig Cell Steroidogenesis Assay

This protocol is designed to assess the direct impact of a test compound on testosterone production in isolated Leydig cells.

1. Leydig Cell Isolation:

-

Isolate Leydig cells from adult Sprague-Dawley rat testes via collagenase digestion and Percoll density gradient centrifugation.

-

Assess cell purity (>90%) and viability (>95%) using trypan blue exclusion.

2. Cell Culture and Treatment:

-

Culture purified Leydig cells in DMEM/F-12 medium supplemented with insulin, transferrin, and vitamin E at a density of 0.5 x 10⁶ cells/mL.

-

Pre-incubate cells for 1 hour before adding the test compound.

-

Treat cells with a range of MPE concentrations (e.g., 1 µM to 1000 µM) in the presence or absence of a stimulating agent like human Chorionic Gonadotropin (hCG) (10 ng/mL).

-

Include vehicle controls (DMSO) and a known inhibitor (e.g., ketoconazole).

-

Incubate for 3-24 hours at 34°C in a 5% CO₂ incubator.

3. Hormone Quantification:

-

After incubation, centrifuge the culture tubes and collect the supernatant (medium).

-

Measure the concentration of testosterone in the medium using a validated Radioimmunoassay (RIA) or ELISA kit.

4. Data Analysis:

-

Normalize testosterone production to the cell number or total protein content.

-

Compare testosterone levels in MPE-treated groups to the vehicle control group (both basal and hCG-stimulated).

-

Determine the IC₅₀ for inhibition of stimulated testosterone production.

Protocol: Androgen Receptor (AR) Reporter Gene Assay

This assay quantifies the ability of a compound to act as an agonist or antagonist of the androgen receptor (AR).

1. Cell Line and Plasmids:

-

Use a suitable cell line that does not express endogenous AR, such as PC-3 or HEK293 cells.

-

Co-transfect the cells with three plasmids:

-

An AR expression vector (e.g., pCMV-hAR).

-

A reporter vector containing an androgen-responsive element (ARE) driving a luciferase gene (e.g., pARE-Luc).

-

A control vector for normalization, typically expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).

-

2. Transfection and Treatment:

-

Plate cells and transfect using a lipid-based transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with a fresh, steroid-free medium.

-

To test for antagonistic activity , treat cells with a fixed concentration of a known AR agonist like dihydrotestosterone (DHT) (e.g., 0.1 nM) co-incubated with a range of MPE concentrations.

-

Include controls: vehicle, DHT alone, and a reference antagonist (e.g., bicalutamide).

-

Incubate for an additional 24 hours.

3. Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Calculate the percentage of AR activity relative to the DHT-only control.

-

Plot the dose-response curve and calculate the IC₅₀ value for AR antagonism.

Conclusion and Future Directions

The endocrine-disrupting profile of this compound is complex and distinct from other phthalates. The current body of evidence strongly supports a mechanism of anti-estrogenic activity at high concentrations. In contrast, MPE does not appear to activate PPAR nuclear receptors.

The most significant area of uncertainty remains MPE's role in the potent inhibition of testosterone synthesis observed after exposure to its parent compound, DPP. The lack of a direct inhibitory effect in an in vitro Leydig cell model presents a compelling paradox that warrants further investigation. Future research should focus on:

-

Re-evaluating MPE's effect on steroidogenesis using more advanced models, such as fetal testis explants or co-cultures with Sertoli cells, to better mimic the in vivo environment.

-

Investigating potential AR antagonism through direct binding and reporter gene assays to clarify whether MPE contributes to the anti-androgenic profile of DPP through this mechanism.

-

Exploring alternative metabolites of DPP that may be responsible for or contribute to the observed inhibition of testosterone synthesis.

A clearer understanding of these mechanisms is essential for accurately assessing the risk MPE poses to human health and for developing effective regulatory and drug development strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dipentyl phthalate induces multinucleated germ cells and reduces testosterone in the rat fetal testis with a similar dose-response | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. The influence of phthalate esters on Leydig cell structure and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPAR-mediated activity of phthalates: A link to the obesity epidemic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Phthalate-Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of phthalate monoesters to nuclear receptors, with a specific focus on Monopentyl Phthalate (MPE). Phthalates are ubiquitous environmental contaminants, and their monoester metabolites are recognized as potential endocrine-disrupting chemicals (EDCs). Understanding the molecular interactions between these compounds and key biological receptors is crucial for risk assessment and the development of safer alternatives. This document details the computational protocols for molecular docking and molecular dynamics simulations, summarizes quantitative binding and activation data for various phthalate monoesters, and presents signaling pathways and experimental workflows. Notably, while comprehensive in silico and in vitro data exist for many phthalates, specific data for this compound is limited, with evidence suggesting it does not significantly interact with Peroxisome Proliferator-Activated Receptors (PPARs). This guide, therefore, serves as a framework for approaching the in silico modeling of MPE, leveraging the established methodologies for similar compounds.

Introduction: Phthalates as Endocrine Disruptors

Phthalate esters are widely used as plasticizers to enhance the flexibility of polyvinyl chloride (PVC) and other polymers. Due to their non-covalent integration into polymer matrices, they can leach into the environment, leading to widespread human exposure. In the body, phthalate diesters are metabolized to their corresponding monoesters, which are often considered the more biologically active compounds.

Several phthalate monoesters have been identified as endocrine disruptors due to their ability to interfere with the body's hormonal systems. They can interact with various nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs), and Androgen Receptors (ARs), thereby disrupting normal physiological processes. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at a molecular level, providing insights into binding affinities and mechanisms of action.

Target Receptors for Phthalate Monoesters

The primary targets of phthalate monoesters are nuclear receptors, a superfamily of ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes, including metabolism, development, and reproduction.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These receptors (subtypes α, β/δ, and γ) are key regulators of lipid metabolism and glucose homeostasis. Several phthalate monoesters have been shown to activate PPARs, particularly PPARα and PPARγ.[1][2] This interaction is believed to mediate some of the toxic effects of phthalates, such as rodent hepatocarcinogenesis.[1]

-

Estrogen Receptors (ERs): ERα and ERβ are central to the development and function of the reproductive system. Some phthalates exhibit estrogenic or anti-estrogenic activity by binding to ERs.[3][4]

-

Androgen Receptor (AR): The AR is crucial for the development of male reproductive tissues. Certain phthalates have demonstrated anti-androgenic properties by antagonizing the AR.[4]

Quantitative Data on Phthalate-Receptor Interactions

While in silico modeling provides valuable predictions of binding, it is essential to correlate these findings with experimental data. The following tables summarize publicly available quantitative data for the interaction of various phthalate monoesters with nuclear receptors. It is important to note the absence of specific in silico binding data for this compound in the reviewed literature. Furthermore, experimental evidence suggests that this compound does not significantly interact with PPARα and PPARγ.[5]

Table 1: In Silico Binding Affinities of Phthalate Monoesters to Nuclear Receptors

| Phthalate Monoester | Receptor | Docking Score (kcal/mol) | Computational Method | Reference |

| Di(2-ethylhexyl)phthalate (DEHP) | hRXRα | -10.87 | Glide | [6] |

| Mono(2-ethylhexyl)phthalate (MEHP) | hRXRα | -8.59 | Glide | [6] |

| Di-iso-decyl phthalate (DIDP) | hPPARγ | -9.99 | Glide | [6] |

| Mono-iso-decyl phthalate (MIDP) | hPPARγ | -9.56 | Glide | [6] |

| Diisononyl phthalate (DINP) | hERα | -9.44 | Glide | [7] |

| Monophenyl phthalate | hERβ | -8.66 | Glide | [7] |

| Di(2-ethylhexyl)phthalate (DEHP) | hERRγ | -9.38 | Glide | [7] |

Note: Lower docking scores generally indicate stronger predicted binding affinity.

Table 2: Experimental Activation of Nuclear Receptors by Phthalate Monoesters (EC50 Values)

| Phthalate Monoester | Receptor | Species | EC50 (µM) | Assay Type | Reference |

| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARα | Mouse | 0.6 | Trans-activation | [1] |

| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARα | Human | 3.2 | Trans-activation | [1] |

| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARγ | Mouse | 10.1 | Trans-activation | [1] |

| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARγ | Human | 6.2 | Trans-activation | [1] |

| Monobenzyl phthalate (MBzP) | PPARα | Mouse | 21 | Trans-activation | [1] |

| Monobenzyl phthalate (MBzP) | PPARα | Human | 30 | Trans-activation | [1] |

| Monobenzyl phthalate (MBzP) | PPARγ | Mouse | 75-100 | Trans-activation | [1] |

| Monobenzyl phthalate (MBzP) | PPARγ | Human | 75-100 | Trans-activation | [1] |

| Mono-sec-butyl phthalate (MBuP) | PPARα | Mouse | 63 | Trans-activation | [1] |

Note: EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols for In Silico Modeling

The following sections detail generalized protocols for performing molecular docking and molecular dynamics simulations to study the interaction of phthalate monoesters with nuclear receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target nuclear receptor (e.g., PPARγ, ERα) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign partial charges using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools).

-

Define the binding site (active site) based on the location of the co-crystallized ligand or using a pocket detection algorithm.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of the phthalate monoester (e.g., this compound) from a chemical database like PubChem.

-

Generate a 3D conformation of the ligand and assign partial charges.

-

Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS, MMFF).

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

-

The program will generate multiple binding poses (orientations) of the ligand within the binding site.

-

Each pose is assigned a score based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.

-

Visualize the protein-ligand complex to understand the binding mode.

-

Compare the docking scores of different phthalate monoesters to predict their relative binding affinities.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Preparation:

-

Start with a docked pose of the phthalate monoester within the receptor's binding site obtained from molecular docking.

-

Place the protein-ligand complex in a simulation box of appropriate dimensions.

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) with the chosen force field (e.g., AMBER, CHARMM).

-

Save the trajectory (atomic coordinates over time) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Investigate the dynamics of the ligand within the binding pocket and the flexibility of the protein.

-

Calculate binding free energies using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

-

Visualizations: Pathways and Workflows

Visualizing complex biological pathways and computational workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway

Caption: Generalized PPAR signaling pathway activated by a phthalate monoester.

Experimental Workflow

Caption: Workflow for in silico modeling of phthalate-receptor binding.

Conclusion and Future Directions

In silico modeling is an indispensable tool for elucidating the molecular mechanisms of action of endocrine-disrupting chemicals like phthalate monoesters. While significant progress has been made in understanding the interactions of many phthalates with nuclear receptors, there remains a notable data gap for specific compounds such as this compound. The experimental finding that MPE does not significantly bind to PPARα and PPARγ underscores the importance of integrating computational predictions with experimental validation.

Future research should focus on:

-

Expanding the scope of in silico studies to include a wider range of phthalate monoesters, including MPE, and other relevant nuclear receptors.

-